Ethyl 1,1-dimethylindan-4-carboxylate
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Overview
Description
Ethyl 1,1-dimethylindan-4-carboxylate is an organic compound that belongs to the class of indan derivatives. Indan derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indan ring system with an ethyl ester functional group at the 4-position and two methyl groups at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,1-dimethylindan-4-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the Friedel-Crafts acylation of 1,1-dimethylindan with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,1-dimethylindan-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indan derivatives with various functional groups.
Scientific Research Applications
Ethyl 1,1-dimethylindan-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1,1-dimethylindan-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their function through binding interactions.
Comparison with Similar Compounds
Ethyl 1,1-dimethylindan-4-carboxylate can be compared with other indan derivatives such as:
- Ethyl 1,3-dimethylindan-4-carboxylate
- Ethyl 1,1-dimethylindan-2-carboxylate
- Ethyl 1,1-dimethylindan-5-carboxylate
These compounds share similar core structures but differ in the position and number of substituents. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
55591-12-3 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 1,1-dimethyl-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)11-6-5-7-12-10(11)8-9-14(12,2)3/h5-7H,4,8-9H2,1-3H3 |
InChI Key |
JAWKNTBIAIQVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC(C2=CC=C1)(C)C |
Origin of Product |
United States |
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